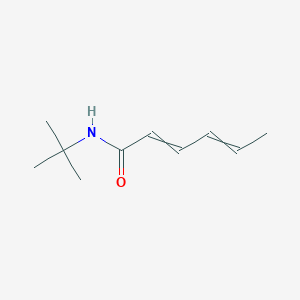![molecular formula C17H15N5 B14277244 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine CAS No. 161830-21-3](/img/structure/B14277244.png)
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine is a heterocyclic compound that belongs to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmacology . This compound features a fused benzene ring with an imidazoquinazoline structure, making it a unique scaffold for various therapeutic applications.
Métodos De Preparación
The synthesis of 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine can be achieved through several synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically include the use of a catalyst and controlled temperature to facilitate the formation of the desired product. Industrial production methods may involve microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
Análisis De Reacciones Químicas
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified quinazoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, antimalarial, and anticancer agent . In medicine, it is being investigated for its potential to inhibit various enzymes and pathways involved in disease processes. Industrial applications include its use in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby disrupting cellular processes and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine can be compared with other quinazoline derivatives such as etaqualone, methoxyqualone, and mecloqualone . These compounds share a similar quinazoline core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
161830-21-3 |
|---|---|
Fórmula molecular |
C17H15N5 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
3-methyl-N-(3-methylphenyl)imidazo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C17H15N5/c1-11-4-3-5-12(6-11)21-17-13-7-15-16(22(2)10-20-15)8-14(13)18-9-19-17/h3-10H,1-2H3,(H,18,19,21) |
Clave InChI |
UHJXDBQOKCVCFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)N=CN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
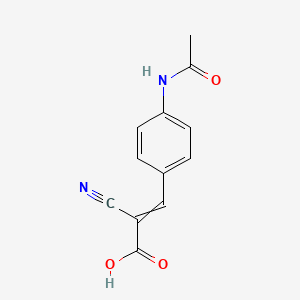
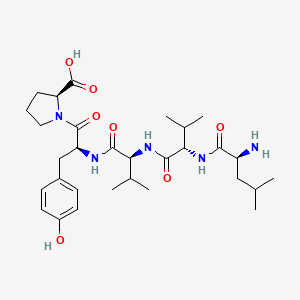
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
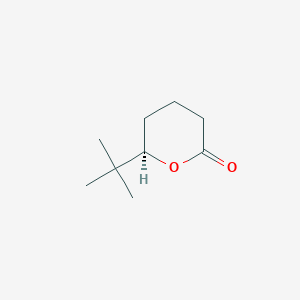
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)

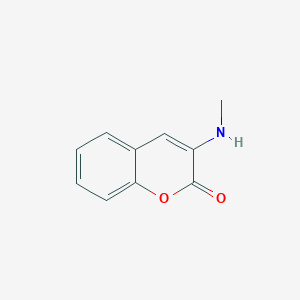
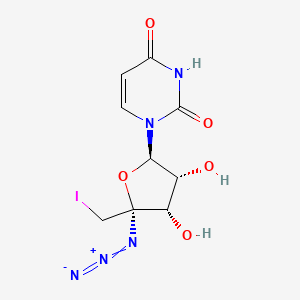
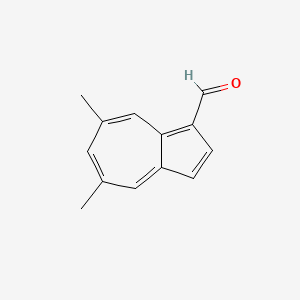
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
